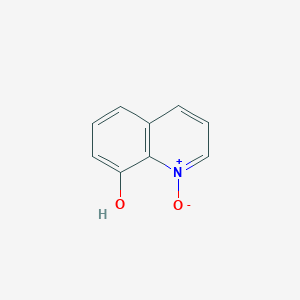

4-Bromopyridin-1-oxid

Übersicht

Beschreibung

4-Bromopyridine 1-oxide, also known as 4-Bromopyridine 1-oxide, is a useful research compound. Its molecular formula is C5H4BrNO and its molecular weight is 174 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Bromopyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromopyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromopyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Bipyridinderivaten

4-Bromopyridin-1-oxid kann als Ausgangsmaterial oder Vorläufer für die Synthese von Bipyridinderivaten verwendet werden . Bipyridin und verwandte Verbindungen sind wertvolle Substanzen, die als biologisch aktive Moleküle, Liganden für Katalysatoren, Photosensibilisatoren, Viologene und supramolekulare Architekturen verwendet werden .

Pharmakologische Anwendungen

Die decarboxylative Kreuzkupplung von 3-Pyridyl- und 4-Pyridylcarboxylaten mit Aryl-bromiden ermöglicht die Synthese von 3- oder 4-Arylpyridinen, die für pharmakologische Anwendungen von Interesse sind .

Synthese von Polyhalogenierten 4,4′-Bipyridinen

Als Anwendung der Wurtz-Kupplung kann this compound bei der Synthese von polyhalogenierten 4,4′-Bipyridinen verwendet werden .

Reaktionen mit Organomagnesium- und Organolithiumverbindungen

this compound kann mit Organomagnesium- und Organolithiumverbindungen reagieren, um substituierte und funktionalisierte Strukturen zu bilden .

Synthese von Dichlorpyridin und Dibrompyridin

Die Nitro-Einheit in this compound kann durch Halogen verdrängt werden, um 2,4-Dichlorpyridin und 2,4-Dibrompyridin zu erzeugen .

Kreuzkupplungsreaktionen

this compound kann in metallkatalysierten Kreuzkupplungsreaktionen verwendet werden, um verschiedene Pyridin-Kongener zu erzeugen .

Safety and Hazards

Wirkmechanismus

Target of Action

4-Bromopyridine 1-oxide is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of 4-Bromopyridine 1-oxide in this context is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the 4-Bromopyridine 1-oxide acts as an organoboron reagent . It transfers a formally nucleophilic organic group from boron to palladium, a process known as transmetalation . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by 4-Bromopyridine 1-oxide is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon–carbon bond .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored under inert gas (nitrogen or argon) at 2-8°c . Its solubility in dimethyl sulfoxide (DMSO) and methanol suggests that it may have good bioavailability if administered in a suitable solvent .

Result of Action

The primary result of the action of 4-Bromopyridine 1-oxide is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 4-Bromopyridine 1-oxide can be influenced by several environmental factors. For instance, the compound should be stored under inert gas at low temperatures to prevent degradation . Additionally, the Suzuki–Miyaura cross-coupling reaction is typically carried out under mild and functional group tolerant conditions , suggesting that the reaction environment can significantly impact the efficacy of 4-Bromopyridine 1-oxide.

Eigenschaften

IUPAC Name |

4-bromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-1-3-7(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXLKDCFWJECNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162057 | |

| Record name | Pyridine, 4-bromo-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14248-50-1 | |

| Record name | 14248-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-bromo-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

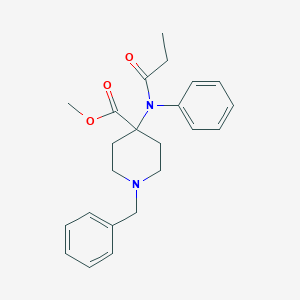

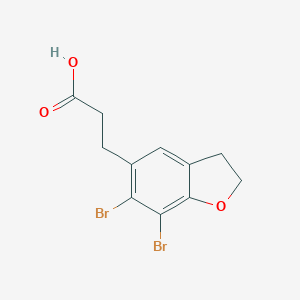

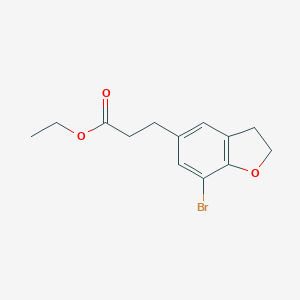

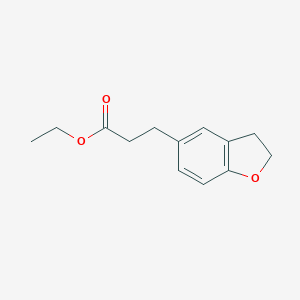

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.